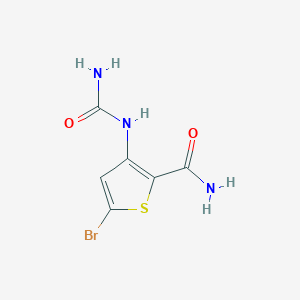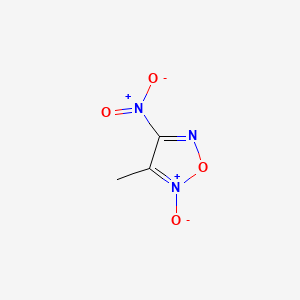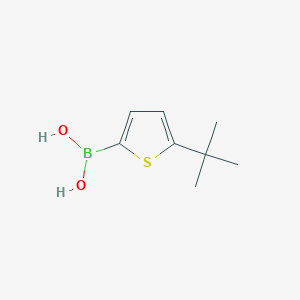
5-Tert-butylthiophene-2-boronic acid
Descripción general
Descripción
5-Tert-butylthiophene-2-boronic acid is a boronic acid derivative . It has a CAS Number of 495382-48-4 and a molecular weight of 184.07 . It is typically stored at 4°C and is shipped with an ice pack . The physical form of this compound is a powder .
Synthesis Analysis
Boronic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Protodeboronation of pinacol boronic esters is also a method used in the synthesis .Molecular Structure Analysis
The molecular formula of this compound is C8H13BO2S . The InChI Code is 1S/C8H13BO2S/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5,10-11H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 184.07 and a molecular formula of C8H13BO2S .Aplicaciones Científicas De Investigación
Luminescent Main-Chain Organoborane Polymers
Polymers with boron atoms incorporated into their main chains, specifically via the polymerization of thiophene borane monomers, have been developed. These polymers exhibit excellent stability and strong luminescence, highlighting the potential of boron-containing compounds in creating robust, luminescent materials (Yin et al., 2016).
Advanced Synthesis Techniques
The use of 5-Formyl-2-thiopheneboronic acid in the synthesis of diverse structures showcases the versatility of boronic acid derivatives. A technique involving borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed, improving yields and purities of these compounds (Hergert et al., 2018).
Sensor Development
A terthiophene carboxylic derivative has been used as a fluorescent biosensor, demonstrating the application of thiophene boronic acid derivatives in detecting proteins like Bovine Serum Albumin (BSA) and Lectin, indicating their potential in bioanalytical chemistry (Hu et al., 2016).
Boron Chemistry Advances
Tris(pentafluorophenyl)borane, a strong boron Lewis acid, has been increasingly utilized in various chemical reactions due to its high Lewis acidity and ability to stabilize uncommon coordination geometries. This highlights the ongoing advancement in boron chemistry and its impact on organic and organometallic chemistry (Erker, 2005).
Preparation of tert-Butyl Esters
A novel protocol for synthesizing tert-butyl esters from boronic acids showcases the utility of boronic acid derivatives in organic synthesis. This method employs palladium catalysis to achieve high yields, demonstrating the versatility of boronic acids in facilitating cross-coupling reactions (Li et al., 2014).
Safety and Hazards
The safety information for 5-Tert-butylthiophene-2-boronic acid indicates that it is harmful if swallowed . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
5-Tert-butylthiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of synthetic chemistry .
Propiedades
IUPAC Name |
(5-tert-butylthiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO2S/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5,10-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZSEUWAQZNLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694396 | |
| Record name | (5-tert-Butylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
495382-48-4 | |
| Record name | (5-tert-Butylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



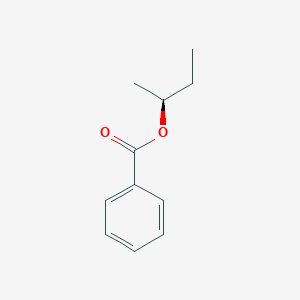


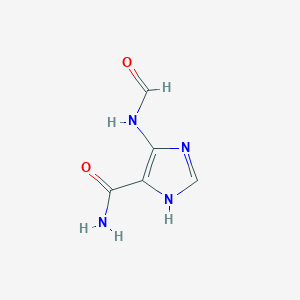
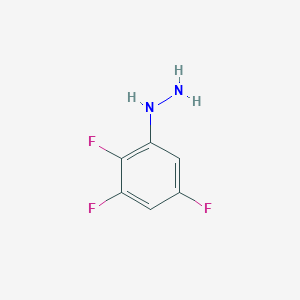


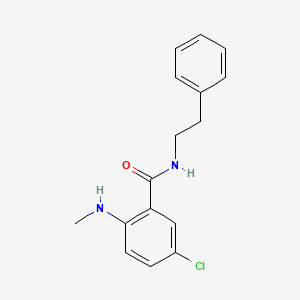
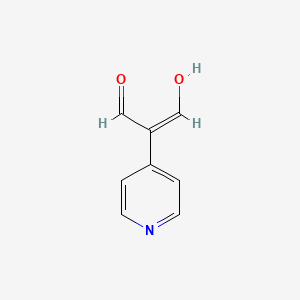
![2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3268682.png)
![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)
